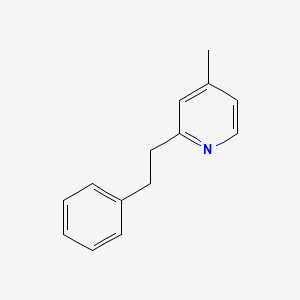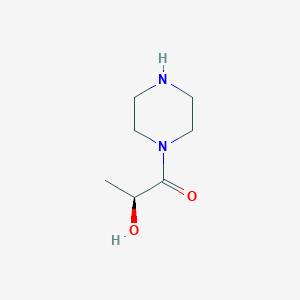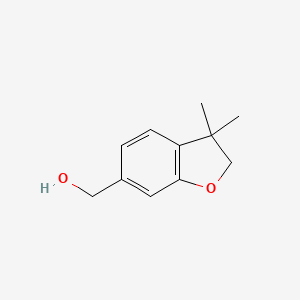
6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine is a synthetic organic compound that features a quinoline and benzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of quinoline followed by coupling with a benzofuran derivative. The reaction conditions often involve the use of solvents like dioxane and reagents such as hydrogen chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce different functional groups onto the quinoline or benzofuran rings.
Aplicaciones Científicas De Investigación
6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Possible use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and benzofuran moieties. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-(piperazin-1-yl)quinoline: Shares the quinoline core but differs in the substituent groups.
6-Bromo-quinolin-2-yl-1,1,1-trifluoropropan-2-ol: Another quinoline derivative with different functional groups.
Uniqueness
6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine is unique due to the combination of the quinoline and benzofuran moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H13BrN2O |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine |
InChI |
InChI=1S/C17H13BrN2O/c18-12-6-7-14-11(9-12)5-8-17(19-14)20-15-10-21-16-4-2-1-3-13(15)16/h1-9,15H,10H2,(H,19,20) |
Clave InChI |
PHPJALVVBCSQNS-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2O1)NC3=NC4=C(C=C3)C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-,methyl ester](/img/structure/B8452047.png)


![8-Amino-5,5-dimethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8452065.png)

![[4-(2-Chloro-pyridin-3-yl)-[1,3,5]triazin-2-yl]-methyl-amine](/img/structure/B8452083.png)

![3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester](/img/structure/B8452096.png)
![1-[(p-Aminophenyl)-sulfonyl]-4-(o-methylphenyl)piperazine](/img/structure/B8452100.png)


